molecular formula C13H8F2O B1600043 4-(3,5-Difluorophenyl)benzaldehyde CAS No. 221018-03-7

4-(3,5-Difluorophenyl)benzaldehyde

Cat. No.: B1600043
CAS No.: 221018-03-7
M. Wt: 218.2 g/mol
InChI Key: KKOQMGVTGKBJBL-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of two fluorine atoms on the phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the exchange of chlorine with fluorine .

Another method involves the use of 3,5-difluorobromobenzene as a starting material. This compound undergoes a Grignard reaction with magnesium in the presence of a solvent like tetrahydrofuran to form the corresponding Grignard reagent. The Grignard reagent is then reacted with an appropriate aldehyde to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogen-exchange reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: 4-(3,5-Difluorophenyl)benzoic acid.

    Reduction: 4-(3,5-Difluorophenyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-(3,5-Difluorophenyl)benzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.

    Medicine: Investigated for its potential use in the synthesis of novel therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)benzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of the aldehyde group allows it to participate in nucleophilic addition reactions, while the fluorine atoms enhance its reactivity and stability. The compound can interact with various molecular targets and pathways, depending on the specific application and context.

Comparison with Similar Compounds

4-(3,5-Difluorophenyl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:

  • 4-Fluorobenzaldehyde
  • 3,4-Difluorobenzaldehyde
  • 2,4-Difluorobenzaldehyde

Uniqueness

The unique feature of this compound is the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This positioning can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

4-(3,5-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOQMGVTGKBJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463736
Record name 4-(3,5-difluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221018-03-7
Record name 4-(3,5-difluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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